3-Bromo-2-(methoxymethoxy)benzaldehyde
Description
3-Bromo-2-(methoxymethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a methoxymethoxy (MOM) group at the 2-position and a bromine atom at the 3-position of the aromatic ring. The MOM group (OCH2OCH3) serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures. This compound is pivotal in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules.
Properties
IUPAC Name |
3-bromo-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYHLYNCSKHIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methoxymethoxy)benzaldehyde typically involves the bromination of 2-(methoxymethoxy)benzaldehyde. The reaction is carried out by dissolving 2-(methoxymethoxy)benzaldehyde in a suitable solvent, such as dichloromethane or chloroform. Bromine or a brominating agent like N-bromosuccinimide is then added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(methoxymethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups.
Oxidation Reactions: The major product is 3-Bromo-2-(methoxymethoxy)benzoic acid.
Reduction Reactions: The major product is 3-Bromo-2-(methoxymethoxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the aldehyde group is transformed into a carboxylic acid or alcohol, respectively. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The electronic and steric effects of substituents significantly influence the reactivity and applications of brominated benzaldehydes. Key comparisons include:
3-Bromo-2-hydroxybenzaldehyde
- Structure : Br (3), OH (2).
- Properties: The hydroxyl group participates in intramolecular hydrogen bonding with the aldehyde (O···O distance: 2.636 Å; angle: 154°), stabilizing the planar conformation . This interaction reduces solubility in non-polar solvents compared to MOM-protected analogues.
- Applications : Widely used in Schiff base formation for metal coordination complexes (e.g., titanium, zinc) .
3-Bromo-5-chloro-2-methoxybenzaldehyde
- Structure : Br (3), Cl (5), OMe (2).
- Properties : The methoxy group (OMe) provides moderate electron-donating effects, while chlorine increases molecular weight (249.49 g/mol) and lipophilicity .
- Applications: Potential use in antiviral and anticancer agent synthesis due to halogen diversity.
4,6-Dibromo-2-(methoxymethoxy)benzaldehyde
- Structure : Br (4,6), MOM (2).
- Applications : Intermediate in synthesizing asymmetric polyhalogenated compounds for pharmaceutical research.
3-Bromo-5-(methoxymethoxy)benzaldehyde
Physical and Chemical Properties
Biological Activity
3-Bromo-2-(methoxymethoxy)benzaldehyde is a compound of interest due to its potential biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHBrO
- Molecular Weight: 273.1 g/mol
Cytotoxic Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, an investigation into its effects on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammation and microbial growth.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound. The study highlighted how modifications to the molecular structure can enhance biological activity, particularly in terms of cytotoxicity against specific cancer cell lines.
Study Overview
- Objective: To synthesize derivatives and evaluate their biological activities.
- Methodology: MTT assays for cytotoxicity, disk diffusion method for antimicrobial activity.
- Results: Some derivatives displayed improved efficacy compared to the parent compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
